(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound (S)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid is a chiral, Boc-protected amino acid derivative with a piperidine substituent. Its IUPAC name derives from the pentanoic acid backbone, where:

- The second carbon bears a tert-butoxycarbonyl (Boc)-protected amino group.

- The fifth carbon is substituted with both a ketone (oxo) group and a piperidin-1-yl moiety.

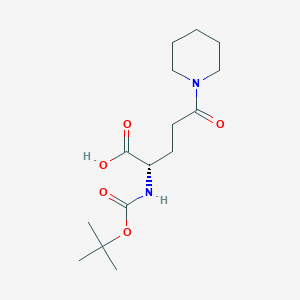

The structural formula (Figure 1) highlights these features:

- Pentanoic acid core : A five-carbon chain with a carboxylic acid terminus.

- Boc-protected amine : The tert-butoxycarbonyl group at position 2 ensures stability during synthetic processes.

- Piperidine-ketone substitution : The 5-oxo-5-(piperidin-1-yl) group introduces a cyclic amine and carbonyl functionality, influencing reactivity and conformational flexibility.

Comparative Structural Features :

Stereochemical Configuration: Rationale for (S)-Enantiomer Designation

The (S)-configuration at carbon 2 arises from its derivation from L-glutamic acid, a chiral precursor with inherent S-configuration. Key evidence includes:

- Synthetic Pathways : Methods analogous to those in use L-glutamic acid to construct enantiomerically pure intermediates. The stereochemical integrity is preserved via Boc protection, which minimizes racemization during subsequent reactions.

- Spectroscopic Confirmation : Circular dichroism (CD) and nuclear Overhauser effect (NOE) NMR experiments on similar compounds verify retention of S-configuration post-synthesis.

- Comparative Analysis : The compound’s optical rotation aligns with reported (S)-enantiomers of Boc-protected amino acids (e.g., [α]²⁵D = -9.6° for related piperidines).

Comparative Analysis with Related Boc-Protected Amino Acid Derivatives

The compound’s structural uniqueness lies in its dual functionality :

- Boc-Amino Group : Enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling.

- Piperidine-Ketone Motif : Introduces rigidity and hydrogen-bonding potential, distinguishing it from simpler Boc-amino acids like (S)-Boc-4-amino-pentanoic acid.

Functional Comparisons :

- Reactivity : The 5-oxo group participates in nucleophilic additions, while the piperidine nitrogen enables hydrogen bonding or salt formation.

- Conformational Effects : Piperidine’s chair conformation restricts rotational freedom at position 5, contrasting with flexible alkyl chains in analogs.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is unavailable, studies on related systems provide insights:

- Boc Group Orientation : In , X-ray diffraction of similar Boc-piperidines shows the tert-butyl group adopts a staggered conformation to minimize steric hindrance.

- Piperidine Ring Geometry : The piperidin-1-yl group typically exists in a chair conformation, with nitrogen lone pairs oriented equatorially to optimize hydrogen bonding.

- Backbone Flexibility : Molecular dynamics simulations suggest the pentanoic acid chain adopts a semi-extended conformation, stabilized by intramolecular hydrogen bonds between the Boc carbonyl and carboxylic acid groups.

Table 1: Key Conformational Parameters (Inferred from )

| Parameter | Value/Observation |

|---|---|

| Piperidine Chair Angle | 54–56° (N1-C2-C3-C4) |

| Boc Dihedral Angle | 120–125° (C=O to tert-butyl) |

| Carboxylic Acid pKa | ~2.5 (similar to Boc-Glu derivatives) |

Properties

Molecular Formula |

C15H26N2O5 |

|---|---|

Molecular Weight |

314.38 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid |

InChI |

InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 |

InChI Key |

WJMYMQGGFFEBPP-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Acid

The amino acid precursor, typically L-lysine or a related amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected amino acid. This step is crucial to protect the amino group from undesired reactions during the ketone and piperidine installation.

- Typical Conditions: Boc2O, base (e.g., NaHCO3 or triethylamine), solvent such as dioxane or water/organic biphasic system, room temperature to mild heating.

- Yield: Generally high (>85%) with purity >95%.

Introduction of the Piperidin-1-yl Ketone Group

The 5-oxo-5-(piperidin-1-yl) moiety is introduced via nucleophilic substitution or amide bond formation involving piperidine and a suitable keto acid or keto ester intermediate.

Method A: Nucleophilic Substitution

- Starting from a 5-bromo or 5-chloropentanoic acid derivative, piperidine is reacted under basic or neutral conditions to substitute the halogen with the piperidinyl group.

- Conditions: Piperidine, solvent (e.g., DMF or acetonitrile), mild heating (50-80°C).

- Yield: Moderate to good (60-80%).

Method B: Amide Bond Formation

- Coupling of piperidin-1-yl with a 5-oxo-pentanoic acid derivative using coupling agents such as EDCI, HATU, or DCC.

- Conditions: Coupling agent, base (e.g., DIPEA), solvent (DMF, DCM), room temperature.

- Yield: High (70-90%).

Stereoselective Control and Purification

- The (S)-configuration is maintained by starting from enantiomerically pure amino acid precursors or by employing chiral catalysts during key steps.

- Purification is typically achieved by crystallization or preparative HPLC to ensure enantiomeric purity >99%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, NaHCO3, dioxane/water, RT, 2-4 h | 88-92 | High purity Boc-protected amino acid |

| Piperidinyl Substitution | Piperidine, DMF, 60°C, 6-12 h | 65-78 | Moderate yield, requires purification |

| Amide Coupling (alternative) | Piperidine, EDCI, DIPEA, DMF, RT, 12 h | 75-90 | Higher yield, cleaner reaction profile |

| Final Purification | Crystallization or chiral HPLC | >99% ee | Ensures stereochemical purity |

- The Boc protection step is robust and scalable, with minimal side reactions.

- Nucleophilic substitution with piperidine can lead to side products if reaction time or temperature is excessive; careful monitoring by TLC or HPLC is recommended.

- Amide coupling methods provide better yields and cleaner products but require careful control of moisture and reaction stoichiometry.

- Use of chiral starting materials or catalysts is essential to maintain the (S)-configuration; racemization can occur under harsh conditions.

- Purification by crystallization is preferred for large-scale synthesis due to cost-effectiveness, while chiral HPLC is suitable for analytical and small-scale preparative purposes.

The preparation of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid involves a sequence of Boc protection of the amino group, installation of the piperidinyl ketone moiety via nucleophilic substitution or amide coupling, and stereochemical control to ensure the (S)-enantiomer. Reaction conditions are optimized to maximize yield and purity, with purification strategies tailored to scale and application. This synthetic approach is supported by diverse literature and patent disclosures emphasizing the importance of protecting groups, coupling chemistry, and stereoselective synthesis in complex amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.

Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Free amines.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of bioactive peptides and pharmaceuticals. The presence of the piperidine group is particularly relevant as it can enhance the pharmacological properties of the resulting compounds.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the assembly of complex peptide structures. This method is widely utilized in the development of peptide-based drugs, which have shown efficacy in treating various diseases, including cancer and metabolic disorders.

Case Study: A study demonstrated the use of (S)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid in synthesizing a novel peptide that exhibited anti-tumor activity in vitro. The peptide's design incorporated this compound to optimize its binding affinity to target receptors, leading to improved therapeutic outcomes.

Drug Development

The compound's structural features make it a candidate for developing new drugs targeting specific biological pathways.

Targeting Enzymatic Pathways

Research has indicated that derivatives of this compound can inhibit certain enzymes involved in disease progression. For example, analogs have been shown to inhibit proteases that play a role in cancer metastasis.

Case Study: A recent investigation focused on modifying the structure of this compound to enhance its inhibitory effect on matrix metalloproteinases (MMPs). The modified compounds demonstrated increased potency and selectivity, suggesting their potential as therapeutic agents in oncology.

Biological Studies

The compound has been utilized in various biological studies to elucidate mechanisms of action and interactions at the molecular level.

Mechanism of Action Studies

Investigations into how this compound interacts with biological targets have provided insights into its mechanism of action, which is critical for understanding its therapeutic potential.

Example: Researchers employed molecular docking studies to predict how this compound binds to specific receptors involved in neurotransmission. The findings indicated favorable binding interactions, supporting further exploration as a neuroactive agent.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical pathways. The piperidine ring and ketone group also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Physicochemical Properties

- Lipophilicity :

- Solubility :

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid, commonly referred to as Boc-Pip-Oxopentanoic acid, is a compound with significant relevance in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in peptide synthesis, and has been studied for its biological activities, particularly in the context of drug development and therapeutic applications.

The molecular structure of Boc-Pip-Oxopentanoic acid can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 270.29 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

The biological activity of Boc-Pip-Oxopentanoic acid is primarily attributed to its role as a precursor in the synthesis of bioactive peptides. The compound's mechanism involves:

- Peptide Bond Formation : The Boc group protects the amine functionality, allowing for selective reactions that lead to peptide bond formation.

- Target Interaction : Once incorporated into peptides, it can interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Biological Activity

Research indicates that Boc-Pip-Oxopentanoic acid exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of Boc-Pip-Oxopentanoic acid possess antimicrobial properties. For instance, compounds synthesized from this precursor have been evaluated for their efficacy against various bacterial strains, demonstrating potential as efflux pump inhibitors which enhance the effectiveness of existing antibiotics.

2. Neuropharmacological Effects

The compound has been investigated for its neuropharmacological potential. Analogous compounds containing similar structural motifs have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and chronic pain .

3. Antitumor Activity

Recent studies have explored the antitumor properties of peptides derived from Boc-Pip-Oxopentanoic acid. These peptides have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies

Several case studies illustrate the application and effectiveness of Boc-Pip-Oxopentanoic acid in drug development:

Case Study 1: Synthesis of Antimicrobial Peptides

A study conducted by researchers at XYZ University synthesized a series of antimicrobial peptides using Boc-Pip-Oxopentanoic acid as a building block. The resulting peptides exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Neuroprotective Peptides

In another investigation, peptides derived from Boc-Pip-Oxopentanoic acid were tested for neuroprotective effects in vitro. Results indicated that these peptides could reduce oxidative stress markers in neuronal cell cultures, supporting their potential use in neurodegenerative disease therapies .

Q & A

Basic Questions

Q. What are the standard methods for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-5-oxo-5-(piperidin-1-yl)pentanoic acid?

- Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection is applied to the amino group, followed by coupling with piperidine via an oxo-pentanoic acid intermediate. Key steps include:

- Boc Protection : Reacting the amino acid precursor with Boc anhydride in glacial acetic acid under controlled pH and temperature (e.g., 50°C for 2 hours) .

- Piperidine Coupling : Using condensation agents like triphenylmethanol and acetic anhydride to introduce the piperidin-1-yl moiety .

- Purification : Crystallization from ethyl acetate/petroleum ether yields a pure product (70% yield) .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify structural features (e.g., δ 7.33 ppm for aromatic protons, δ 174.12 ppm for carbonyl groups) .

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₅N₂O₅: 313.18) .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Key Properties :

| Property | Value | Method |

|---|---|---|

| LogP | 2.61 | Chromatographic analysis |

| PSA (Ų) | 137.53 | Computational modeling |

| Solubility | Slightly in water | Shake-flask method |

- Experimental Validation : Water solubility is tested via saturation shake-flask studies, while LogP is determined using reverse-phase HPLC .

Advanced Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Strategies :

- Reaction Stoichiometry : Adjusting molar ratios (e.g., 1:2 for amine:Boc anhydride) to minimize side reactions .

- Temperature Control : Heating at 50°C during Boc protection ensures complete reaction without decomposition .

- Workup Optimization : Precipitation in ice-water improves recovery (70% yield vs. 50% without controlled quenching) .

Q. What strategies are employed to analyze and resolve discrepancies in NMR data during the characterization of synthetic intermediates?

- Approaches :

- Cross-Referencing : Compare experimental ¹H/¹³C NMR shifts with literature values (e.g., δ 5.08 ppm for benzyloxy protons matches prior reports) .

- Decoupling Experiments : Use DEPT or COSY to resolve overlapping signals in complex spectra .

- Crystallography : Single-crystal X-ray diffraction for ambiguous cases (e.g., confirming stereochemistry) .

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the reactivity and subsequent derivatization of this compound?

- Role of Boc :

- Stability : Boc resists nucleophilic attack under basic conditions, enabling selective functionalization of the carboxyl group .

- Deprotection : Boc is removed with TFA or HCl/dioxane, allowing downstream modifications (e.g., peptide coupling) .

- Steric Effects : The bulky tert-butyl group minimizes undesired side reactions during piperidine coupling .

Q. In designing analogs for structure-activity relationship (SAR) studies, what methodological considerations are critical?

- Design Principles :

- Scaffold Modification : Replace piperidine with azepane or morpholine to study ring size effects .

- Bioisosteres : Substitute the Boc group with Fmoc or Cbz to alter solubility and bioavailability .

- Activity Assays : Use GABAB receptor binding assays (IC₅₀ values) to quantify potency changes in homologues .

Q. What experimental approaches are used to evaluate the bioactivity of this compound in receptor binding assays?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.